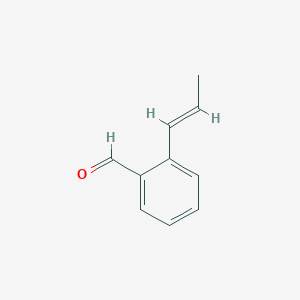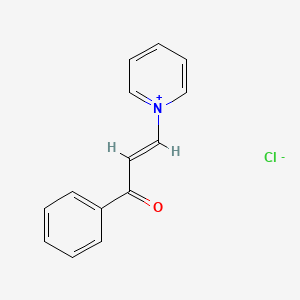
1-(3-Oxo-3-phenyl-1-propenyl)pyridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Oxo-3-phenyl-1-propenyl)pyridinium chloride is a chemical compound with the molecular formula C14H12ClNO It is a pyridinium salt that features a phenyl group and a propenyl group attached to the nitrogen atom of the pyridinium ring
Métodos De Preparación
The synthesis of 1-(3-Oxo-3-phenyl-1-propenyl)pyridinium chloride typically involves the reaction of pyridine with cinnamaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
1-(3-Oxo-3-phenyl-1-propenyl)pyridinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding pyridinium derivatives with reduced functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide or amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(3-Oxo-3-phenyl-1-propenyl)pyridinium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-(3-Oxo-3-phenyl-1-propenyl)pyridinium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparación Con Compuestos Similares
1-(3-Oxo-3-phenyl-1-propenyl)pyridinium chloride can be compared with other similar compounds such as:
Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-: This compound has a similar structure but features a piperidine ring instead of a pyridinium ring.
3-Methyl-N-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]pyridinium chloride: This compound has a methyl group attached to the pyridinium ring, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Propiedades
Número CAS |
74251-92-6 |
|---|---|
Fórmula molecular |
C14H12ClNO |
Peso molecular |
245.70 g/mol |
Nombre IUPAC |
(E)-1-phenyl-3-pyridin-1-ium-1-ylprop-2-en-1-one;chloride |
InChI |
InChI=1S/C14H12NO.ClH/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15;/h1-12H;1H/q+1;/p-1/b12-9+; |
Clave InChI |
MIVDQTKQYIJXKO-NBYYMMLRSA-M |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)/C=C/[N+]2=CC=CC=C2.[Cl-] |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=C[N+]2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


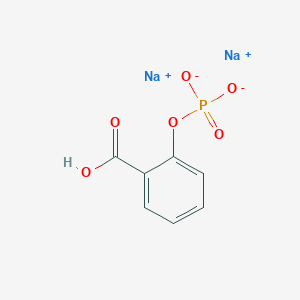
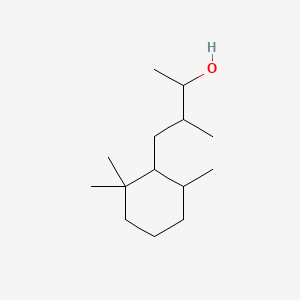
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methoxyphenyl)-](/img/structure/B13798893.png)

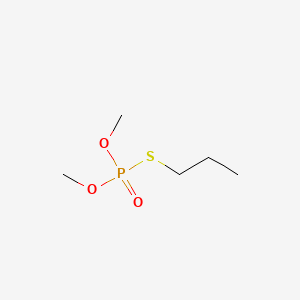
![8'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B13798910.png)
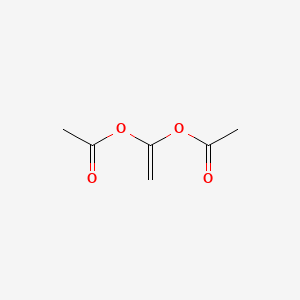


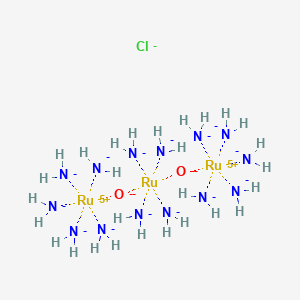
![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-[4-(morpholine-4-sulfonyl)-phenyl]-methanone](/img/structure/B13798949.png)
![ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate](/img/structure/B13798952.png)
![2-(1-{[1-(2-Phenylethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13798959.png)
